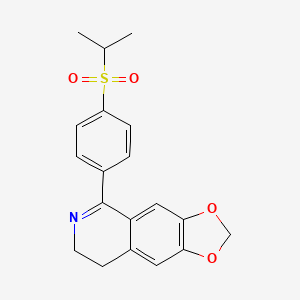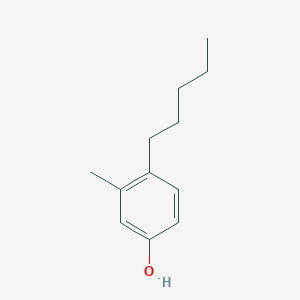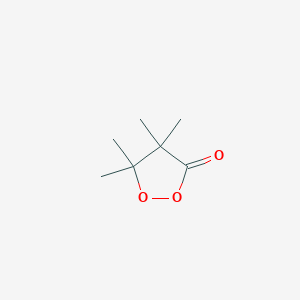
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is a cyclic organic compound with the molecular formula C7H12O3. It is also known as tetramethylethylene carbonate. This compound is characterized by its dioxolane ring structure, which includes two oxygen atoms and a carbonyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ester through the reaction of the hydroxyl group of glycolic acid with the carbonyl group of acetone.
Industrial Production Methods: Industrial production of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted dioxolane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it useful in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- involves its interaction with molecular targets through its dioxolane ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack, ring-opening reactions, and formation of stable intermediates.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
Ethylene Carbonate: Another cyclic carbonate with similar chemical properties.
Propylene Carbonate: A cyclic carbonate with a three-carbon backbone.
Uniqueness: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is unique due to its tetramethyl substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
23438-10-0 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyldioxolan-3-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)5(8)9-10-7(6,3)4/h1-4H3 |
InChI-Schlüssel |
MXSVQRIJFXOUCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OOC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

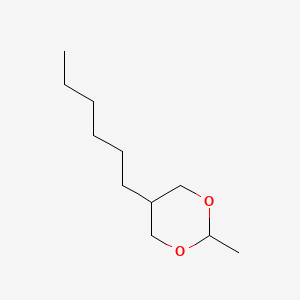
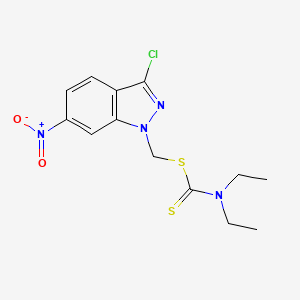
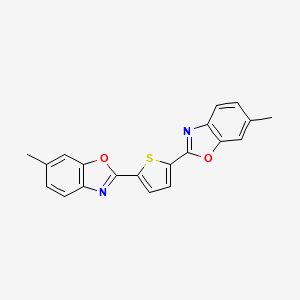

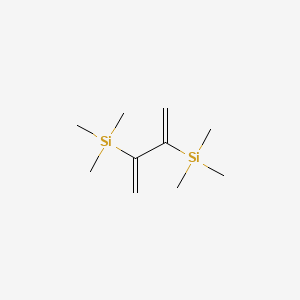
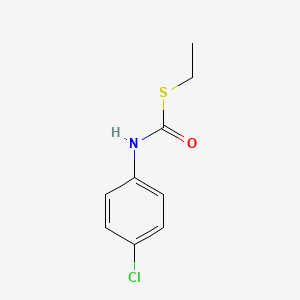
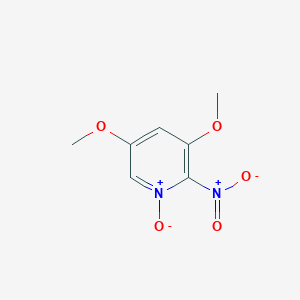
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
